molecular formula C9H16O7 B12650073 Glycerol dilactate CAS No. 37449-92-6

Glycerol dilactate

Cat. No.: B12650073
CAS No.: 37449-92-6
M. Wt: 236.22 g/mol
InChI Key: PVSDCKDNZFNSMO-UHFFFAOYSA-N
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Description

Glycerol dilactate is an ester compound formed from glycerol and lactic acid. It is known for its applications in various fields, including food, pharmaceuticals, and cosmetics. The compound is valued for its biocompatibility and biodegradability, making it an eco-friendly alternative in many industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycerol dilactate can be synthesized through the esterification of glycerol with lactic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure optimal yield. The reaction can be represented as follows:

Glycerol+2Lactic AcidGlycerol Dilactate+Water\text{Glycerol} + 2\text{Lactic Acid} \rightarrow \text{this compound} + \text{Water} Glycerol+2Lactic Acid→Glycerol Dilactate+Water

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize high-purity glycerol and lactic acid, along with catalysts, to achieve high conversion rates. The reaction mixture is typically heated to around 90°C and maintained for several hours to ensure complete esterification. Post-reaction, the product is purified through distillation to remove any unreacted components and by-products .

Chemical Reactions Analysis

Types of Reactions: Glycerol dilactate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into glycerol and lactic acid.

    Oxidation: this compound can be oxidized to produce glyceric acid and other oxidation products.

    Esterification: It can further react with additional lactic acid to form higher esters.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Esterification: Additional lactic acid and catalysts like sulfuric acid.

Major Products:

    Hydrolysis: Glycerol and lactic acid.

    Oxidation: Glyceric acid and other oxidation products.

    Esterification: Higher esters of glycerol and lactic acid.

Scientific Research Applications

Glycerol dilactate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of glycerol dilactate involves its hydrolysis into glycerol and lactic acid. These components are readily metabolized by the body. Glycerol is converted into glucose or used in lipid synthesis, while lactic acid enters the Krebs cycle for energy production. The compound’s biocompatibility and biodegradability are attributed to these natural metabolic pathways.

Comparison with Similar Compounds

    Glycerol Monolactate: An ester formed from glycerol and one molecule of lactic acid.

    Glycerol Trilactate: An ester formed from glycerol and three molecules of lactic acid.

    Polylactic Acid (PLA): A polymer made from lactic acid, used in biodegradable plastics.

Comparison: Glycerol dilactate is unique in its balance of properties, offering moderate esterification compared to glycerol monolactate and glycerol trilactate. It provides better solubility and lower viscosity than polylactic acid, making it more suitable for applications requiring liquid formulations .

Properties

IUPAC Name

[3-hydroxy-2-(2-hydroxypropanoyloxy)propyl] 2-hydroxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O7/c1-5(11)8(13)15-4-7(3-10)16-9(14)6(2)12/h5-7,10-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSDCKDNZFNSMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC(CO)OC(=O)C(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401268895
Record name Lactic acid, (hydroxymethyl)ethylene ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401268895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21067-20-9, 37449-92-6
Record name Lactic acid, (hydroxymethyl)ethylene ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21067-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycerol dilactate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037449926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lactic acid, (hydroxymethyl)ethylene ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401268895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycerol dilactate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.627
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Glyceryl 1,2-dilactate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6Z74D2N9A
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